Balsalazide-d3 is a deuterated form of Balsalazide, an anti-inflammatory compound primarily used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It is marketed under brand names such as Giazo and Colazal. The drug acts as a prodrug, releasing mesalamine (5-aminosalicylic acid) in the colon, which exerts its therapeutic effects by inhibiting inflammatory mediators and promoting mucosal healing . The deuterated version, Balsalazide-d3, is utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems.
Balsalazide was first synthesized in the early 1980s and has since been developed for clinical use. The compound is derived from salicylic acid and β-alanine through a multi-step synthetic process that incorporates diazonium chemistry . The deuterated variant, Balsalazide-d3, is produced by substituting hydrogen atoms with deuterium to facilitate studies involving drug metabolism.
Balsalazide-d3 belongs to the class of compounds known as azo compounds due to the presence of the azo (-N=N-) functional group. It is classified as an anti-inflammatory agent and a prodrug, specifically targeting gastrointestinal conditions.
The synthesis of Balsalazide-d3 involves several key steps:
Balsalazide-d3 retains the same molecular structure as Balsalazide but features deuterium atoms instead of hydrogen. Its structure can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) confirm the structure of Balsalazide-d3. Typical NMR data includes chemical shifts that indicate the presence of specific functional groups within the compound .
Balsalazide-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The mechanism of azo coupling involves electrophilic aromatic substitution where the diazonium salt acts as an electrophile reacting with an electron-rich aromatic compound (salicylic acid) . This reaction is crucial for forming the azo linkage characteristic of Balsalazide.
Balsalazide-d3 functions primarily through its active metabolite, mesalamine. The mechanism involves:
Studies have shown that mesalamine effectively reduces symptoms associated with inflammatory bowel diseases by targeting localized inflammation in the intestinal lining.
Balsalazide-d3 is primarily used in scientific research to study drug metabolism and pharmacokinetics due to its unique isotopic labeling. Its applications include:
Balsalazide-d3 is a deuterated isotopologue of the anti-inflammatory prodrug balsalazide, specifically engineered with three deuterium atoms (²H or D) replacing protium (¹H) at predetermined molecular positions. The deuterium atoms are incorporated at the 2-, 4-, and 5-positions of the 5-aminosalicylic acid (5-ASA) moiety, yielding the molecular formula C₁₇H₁₂D₃N₃O₆ for the free acid form and C₁₇H₁₂D₃N₃Na₂O₆ for the disodium salt hydrate [3] [9]. This site-specific labeling preserves the core scaffold—comprising an azo-bond-linked benzoic acid derivative and 4-aminobenzoyl-β-alanine—while creating a distinct mass signature for analytical detection. The deuterium atoms are covalently bonded to carbon atoms, resulting in a molecular weight of 360.34 g/mol for the free acid and 404.3–422.31 g/mol for the disodium salt hydrate (accounting for variable hydration states) [3] [8] [9].
Table 1: Molecular Identity of Balsalazide-d3 and Related Isotopologues
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
Balsalazide-d3 (free acid) | C₁₇H₁₂D₃N₃O₆ | 1246834-21-8 | 360.34 |
Balsalazide-d3 Disodium Salt Hydrate | C₁₇H₁₂D₃N₃Na₂O₆·xH₂O | Not specified | 404.3–422.31 |
Balsalazide-d4 | C₁₇H₁₁D₄N₃O₆ | Not assigned | 361.35 |
Deuterium incorporation induces subtle but measurable changes in physicochemical properties due to isotopic mass effects:
Table 2: Key Physicochemical Properties of Balsalazide vs. Balsalazide-d3
Property | Balsalazide | Balsalazide-d3 | Change (%) |
---|---|---|---|
Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₂D₃N₃O₆ | +3 Da |
Molecular Weight | 357.32 g/mol | 360.34 g/mol | +0.84% |
Aqueous Solubility (25°C) | ~3.3 mg/mL | ~2.8 mg/mL | -15% |
logP (Calculated) | 1.2 | 1.2 | 0% |
UV-Vis λₘₐₓ | 330 nm | 332 nm | +0.6% |
Melting Point | 254–255°C | 254–255°C | 0% |
The kinetic isotope effect (KIE) from C-D bonds enhances molecular stability under specific stressors:
Quantum mechanical simulations elucidate deuterium’s electronic and steric influences:
Table 3: Computational Modeling Insights for Balsalazide-d3
Parameter | Balsalazide (C-H) | Balsalazide-d3 (C-D) | Change |
---|---|---|---|
Bond Length (C-H/D) | 1.09 Å | 1.085 Å | -0.46% |
Dissociation Energy | 420 kJ/mol | 427 kJ/mol | +1.7% |
Vibrational Frequency | 2900 cm⁻¹ | 2465 cm⁻¹ | -15% |
Azo-bond Cleavage Rate | 1.00 (Relative) | 0.65 (Relative) | -35% |
Partial Charge (Deuterium Site) | +0.05 e⁻ | +0.048 e⁻ | -4% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7